molecular formula C8H5ClN2O B8708707 2-chloro-6-(furan-2-yl)pyrazine

2-chloro-6-(furan-2-yl)pyrazine

Cat. No.: B8708707
M. Wt: 180.59 g/mol
InChI Key: ZDGXPNDRBJGCLB-UHFFFAOYSA-N
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Description

2-chloro-6-(furan-2-yl)pyrazine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrazine ring substituted with a chlorine atom at the second position and a furan ring at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(furan-2-yl)pyrazine typically involves the reaction of 2-chloropyrazine with furan derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(furan-2-yl)pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction can lead to dihydrofuran derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds, often under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Products include various substituted pyrazines.

    Oxidation: Products include furanones.

    Reduction: Products include dihydrofuran derivatives.

Scientific Research Applications

2-chloro-6-(furan-2-yl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-(furan-2-yl)pyrazine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The molecular targets and pathways involved can vary, but often include interactions with cellular receptors or enzymes that are critical for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrazine: Lacks the furan ring, making it less versatile in certain applications.

    6-(2-Furyl)Pyrazine: Lacks the chlorine atom, which can affect its reactivity and biological activity.

    2-Amino-6-(2-Furyl)Pyrazine: Contains an amino group instead of chlorine, leading to different chemical properties and applications.

Uniqueness

2-chloro-6-(furan-2-yl)pyrazine is unique due to the presence of both the chlorine atom and the furan ring, which confer distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloro-6-(furan-2-yl)pyrazine

InChI

InChI=1S/C8H5ClN2O/c9-8-5-10-4-6(11-8)7-2-1-3-12-7/h1-5H

InChI Key

ZDGXPNDRBJGCLB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-Dimethoxyethane (130 mL) was added to a mixture of tetrakis(triphenylphosphine)palladium (0) (0.93 g, 0.80 mmol) and 2,6-dichloropyrazine (2.55 g, 17.1 mmol). After 5 min of stirring at room temperature, furan-2-boronic acid (1.91 g, 17.1 mmol) followed by aqueous Na2CO3 (30 mL; 2 M) were added. The mixture was heated at reflux for 1 h [TLC monitoring by SiO2/n-hexane/ethyl acetate (90:10)]. The layers were separated and the light brownish water layer was extracted with dichloromethane (2×200 mL). The combined organic layers were dried (K2CO3), filtered and concentrated in vacuo. The brown-yellow oil obtained was purified by silica gel chromatography (18.5×4 cm) eluting with n-hexane/ethyl acetate (90:10). This furnished 1.47 g (48%) of the title compound as a light yellow solid. HRMS m/z calcd for C8H5ClN2O (M)+ 180.0090, found 180.0092. Anal. (C8H5ClN2O) C, H, N.
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
SiO2 n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.55 g
Type
reactant
Reaction Step Four
Quantity
0.93 g
Type
catalyst
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Four

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